Cas no 4693-47-4 (4,4'-Azobis(4-cyano-1-pentanol))

4,4'-Azobis(4-cyano-1-pentanol) is a specialized azo initiator used in polymerization reactions, particularly for applications requiring controlled radical initiation. Its structure incorporates both cyano and hydroxyl functional groups, enhancing solubility in polar solvents and enabling compatibility with a range of monomer systems. The compound decomposes thermally to generate free radicals, initiating polymerization at moderate temperatures, which is advantageous for processes requiring precise kinetic control. The presence of the hydroxyl group also allows for potential post-polymerization modifications, making it useful in the synthesis of functionalized polymers. Its stability under storage conditions and predictable decomposition profile contribute to its reliability in industrial and research settings.
4,4'-Azobis(4-cyano-1-pentanol) structure
4693-47-4 structure
商品名:4,4'-Azobis(4-cyano-1-pentanol)
CAS番号:4693-47-4
MF:C12H20N4O2
メガワット:252.3128
MDL:MFCD00445407
CID:45241
PubChem ID:138321

4,4'-Azobis(4-cyano-1-pentanol) 化学的及び物理的性質

名前と識別子

    • 2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile)
    • 2-(2-Cyano-5-hydroxy-pentan-2-yl)diazenyl-5-hydroxy-2-methyl-pentanenitrile
    • 2-[(2-cyano-5-hydroxypentan-2-yl)diazenyl]-5-hydroxy-2-methylpentanenitrile
    • 4,4'-Azo-Bis-(4-Cyano Pentanol)
    • 4,4'-azobis(4-cyano pentanol)
    • 4,4'-Azobis(4-cyano-1-pentanol)
    • AS-17339
    • Azopentanon-C; 4,4'-Azobis(4-cyano-1-pentanol)
    • IWTIJBANDVIHPX-UHFFFAOYSA-N
    • 4,4/'-Azobis(4-cyano-1-pentanol)
    • AC-095
    • 2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile) contains 15% water
    • 4,4'-azobis(4-cyano-n-pentanol)
    • AKOS025311106
    • AKOS015915546
    • SCHEMBL1170753
    • A827116
    • 4,4-Azobis(4-cyano-1-pentanol)
    • 4693-47-4
    • 4,4'-azobis(4-cyanopentanol)
    • FT-0696562
    • 4,4''-Azobis(4-cyano-1-pentanol)
    • 2-[2-(1-CYANO-4-HYDROXY-1-METHYLBUTYL)DIAZEN-1-YL]-5-HYDROXY-2-METHYLPENTANENITRILE
    • SY032477
    • MFCD00445407
    • Pentanenitrile, 2,2'-azobis[5-hydroxy-2-methyl-
    • 4,4 inverted exclamation mark -Azobis(4-cyano-1-pentanol)
    • MDL: MFCD00445407
    • インチ: 1S/C12H20N4O2/c1-11(9-13,5-3-7-17)15-16-12(2,10-14)6-4-8-18/h17-18H,3-8H2,1-2H3
    • InChIKey: IWTIJBANDVIHPX-UHFFFAOYSA-N
    • ほほえんだ: CC(CCCO)(C#N)N=NC(C)(CCCO)C#N

計算された属性

  • せいみつぶんしりょう: 252.15900
  • どういたいしつりょう: 252.159
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 18
  • 回転可能化学結合数: 8
  • 複雑さ: 342
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 113A^2
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • ひょうめんでんか: 0

じっけんとくせい

  • 密度みつど: 1.08
  • ゆうかいてん: 46-53°C
  • ふってん: 417.4 °C at 760 mmHg
  • フラッシュポイント: 206.2 °C
  • 屈折率: 1.515
  • PSA: 112.76000
  • LogP: 1.54816

4,4'-Azobis(4-cyano-1-pentanol) セキュリティ情報

4,4'-Azobis(4-cyano-1-pentanol) 税関データ

  • 税関コード:2927000090
  • 税関データ:

    中国税関コード:

    2927000090

    概要:

    29270000090他のジアゾ化合物アゾ化合物など(アゾキシ化合物を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    29270000090他のジアゾ、アゾ、またはアゾキシ化合物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%

4,4'-Azobis(4-cyano-1-pentanol) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536259-25g
2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile)
4693-47-4 98%
25g
¥940.00 2024-05-12
Ambeed
A525264-1g
2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile)
4693-47-4 97%
1g
$12.00 2021-07-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X87545-100g
4,4'-Azobis(4-cyano-1 pentanol)
4693-47-4
100g
¥2868.0 2021-09-07
Ambeed
A525264-100g
2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile)
4693-47-4 97%
100g
$299.00 2021-07-07
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A836536-25g
4,4'-Azobis(4-cyano-1 pentanol)
4693-47-4 97%
25g
¥1,160.00 2022-01-10
TRC
A932503-500mg
4,4'-Azobis(4-cyano-1-pentanol)
4693-47-4
500mg
$ 100.00 2023-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1536259-100g
2,2'-(Diazene-1,2-diyl)bis(5-hydroxy-2-methylpentanenitrile)
4693-47-4 98%
100g
¥3348.00 2024-05-12
1PlusChem
1P00I925-5g
Pentanenitrile, 2,2'-azobis[5-hydroxy-2-methyl-
4693-47-4 95%
5g
$41.00 2025-02-28
1PlusChem
1P00I925-1g
Pentanenitrile, 2,2'-azobis[5-hydroxy-2-methyl-
4693-47-4 95%
1g
$16.00 2025-02-28
1PlusChem
1P00I925-250mg
Pentanenitrile, 2,2'-azobis[5-hydroxy-2-methyl-
4693-47-4 95%contains~18%ofwater
250mg
$104.00 2023-12-17

4,4'-Azobis(4-cyano-1-pentanol)に関する追加情報

4,4'-Azobis(4-cyano-1-pentanol): A Versatile Initiator for Polymerization and Crosslinking Applications

4,4'-Azobis(4-cyano-1-pentanol) (CAS No. 4693-47-4) is a specialized azo compound that has gained significant attention in polymer chemistry and materials science. As an azo-based initiator, this compound plays a crucial role in various polymerization processes, particularly in the synthesis of advanced polymeric materials. Its unique molecular structure, featuring both cyano and hydroxyl functional groups, makes it particularly valuable for creating polymers with specific properties and functionalities.

The growing demand for high-performance polymers in industries such as automotive, electronics, and biomedical applications has increased interest in specialized initiators like 4,4'-Azobis(4-cyano-1-pentanol). Researchers and manufacturers frequently search for information about "azo initiators for polymerization" and "temperature-sensitive initiators," reflecting the current focus on controlled polymerization techniques. This compound's ability to initiate polymerization at moderate temperatures makes it particularly valuable for applications requiring precise control over molecular weight and polymer architecture.

From a chemical perspective, 4,4'-Azobis(4-cyano-1-pentanol) offers several advantages. The presence of cyano groups enhances the compound's stability while the hydroxyl functionality provides opportunities for further chemical modification or crosslinking. These characteristics have led to its use in creating functional polymers with tailored properties, answering the industry's need for materials with specific mechanical, thermal, or chemical resistance characteristics.

The decomposition mechanism of 4,4'-Azobis(4-cyano-1-pentanol) is of particular interest to researchers studying "radical polymerization kinetics." When heated, the compound cleaves at the azo bond, generating free radicals that can initiate polymerization. The temperature at which this occurs can be fine-tuned by modifying the molecular structure, making it a valuable tool for "controlled radical polymerization" techniques that are currently revolutionizing polymer synthesis.

Recent advancements in green chemistry have also brought attention to 4,4'-Azobis(4-cyano-1-pentanol). As industries seek more environmentally friendly polymerization processes, there's growing interest in initiators that offer high efficiency with minimal environmental impact. This compound's relatively low toxicity profile and the possibility of incorporating it into aqueous polymerization systems make it an attractive option for sustainable polymer production.

In biomedical applications, 4,4'-Azobis(4-cyano-1-pentanol) has shown promise for creating biocompatible polymers. The hydroxyl groups in its structure can be utilized to introduce bioactive molecules or to improve the hydrophilicity of resulting polymers. This has led to its exploration in drug delivery systems and tissue engineering scaffolds, addressing current research trends in "smart biomaterials" and "responsive polymer systems."

The electronics industry has also benefited from polymers initiated by 4,4'-Azobis(4-cyano-1-pentanol). Its ability to help create polymers with uniform molecular weight distributions is particularly valuable for electronic encapsulation materials and dielectric layers. As the demand for smaller, more efficient electronic devices grows, so does the need for precisely controlled polymer materials that can meet stringent performance requirements.

From a commercial perspective, the market for specialized polymerization initiators like 4,4'-Azobis(4-cyano-1-pentanol) is expected to grow significantly in the coming years. Manufacturers are increasingly searching for "high-efficiency polymerization initiators" and "specialty azo compounds" to meet the demands of advanced material production. The compound's versatility across multiple industries ensures its continued relevance in both research and industrial applications.

Quality control and handling of 4,4'-Azobis(4-cyano-1-pentanol) require careful attention to storage conditions and purity standards. Proper handling ensures consistent performance in polymerization reactions, which is critical for industrial applications where batch-to-batch consistency is paramount. These considerations are frequently addressed in searches for "azo initiator storage" and "polymerization initiator purity," reflecting practical concerns in the field.

Looking forward, research continues to explore new applications for 4,4'-Azobis(4-cyano-1-pentanol) and similar compounds. Areas such as "self-healing materials," "stimuli-responsive polymers," and "advanced coatings" represent promising directions that could further expand the utility of this versatile initiator. As polymer science advances, the role of specialized initiators in enabling these innovations becomes increasingly important.

In conclusion, 4,4'-Azobis(4-cyano-1-pentanol) (CAS No. 4693-47-4) represents an important tool in modern polymer chemistry. Its balanced properties as an initiator, combined with the versatility provided by its functional groups, make it valuable across numerous applications. From fundamental research to industrial-scale production, this compound continues to contribute to the development of advanced polymeric materials that meet the evolving needs of technology and society.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:4693-47-4)4,4'-Azobis(4-cyano-1-pentanol)
sfd17537
清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ